REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][CH2:12]O)=[CH:6][CH:5]=1.C(N1C=CN=C1)(N1C=CN=C1)=O.C([Br:30])C=C>CC#N>[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][CH2:12][Br:30])=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
11.98 g
|
Type
|
reactant
|
Smiles
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COC(C1=CC=C(C=C1)CCCO)=O
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
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C(=O)(N1C=NC=C1)N1C=NC=C1
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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CC#N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
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C(C=C)Br
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
the reaction mixture was heated
|
Type
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TEMPERATURE
|
Details
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under reflux for 20 h
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Duration
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20 h
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Type
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ADDITION
|
Details
|
saturated aqueous NaHCO3was added
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Type
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WASH
|
Details
|
The aqueous solution was washed with EtOAc (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
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Type
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FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by medium pressure chromatography (9:1 hexanes:EtOAc)
|
Type
|
CUSTOM
|
Details
|
provided
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC=C(C=C1)CCCBr)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |